molecular formula C10H15NS B14240246 (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine CAS No. 496051-03-7

(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine

Katalognummer: B14240246
CAS-Nummer: 496051-03-7
Molekulargewicht: 181.30 g/mol
InChI-Schlüssel: KREWVZDMXQDKKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-Methyl-1-thiaspiro[45]dec-3-en-2-imine is a nitrogen-containing heterocyclic compound This compound is characterized by a unique spiro structure, which includes a sulfur atom within a five-membered ring fused to a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine typically involves the condensation of sulfur-containing compounds with nitrogen-containing precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions, often using a base such as sodium ethoxide in ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The spiro structure allows for nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine involves its interaction with specific molecular targets. The nitrogen and sulfur atoms in the spiro structure can form coordination complexes with metal ions, influencing enzymatic activity and cellular pathways. The compound may also interact with nucleic acids and proteins, modulating their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine is unique due to its spiro structure, which imparts distinct chemical reactivity and stability. The presence of both sulfur and nitrogen atoms allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.

Eigenschaften

CAS-Nummer

496051-03-7

Molekularformel

C10H15NS

Molekulargewicht

181.30 g/mol

IUPAC-Name

N-methyl-1-thiaspiro[4.5]dec-3-en-2-imine

InChI

InChI=1S/C10H15NS/c1-11-9-5-8-10(12-9)6-3-2-4-7-10/h5,8H,2-4,6-7H2,1H3

InChI-Schlüssel

KREWVZDMXQDKKI-UHFFFAOYSA-N

Kanonische SMILES

CN=C1C=CC2(S1)CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.